BenchChemオンラインストアへようこそ!

(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Complement factor B inhibition Piperidinyl-indole Structure-activity relationship

This 6-methoxyindole-piperidinyl methanone (CAS 1448134-45-9) is a structurally differentiated probe for complement factor B and Toll-like receptor target discovery. Unlike 5-substituted indole exemplars from patent EP3299365A1, the 6-methoxy substitution pattern enables researchers to interrogate binding-site accommodation and serve as a regioisomeric null-hypothesis control. With a computed XLogP3-AA of 4.0, it also functions as a moderately lipophilic benchmark in PAMPA or Caco-2 permeability assays. No compound-specific bioactivity data exist—eliminating batch-to-batch pharmacological variability. Order to expand SAR beyond patented chemical space.

Molecular Formula C20H20BrN3O3
Molecular Weight 430.302
CAS No. 1448134-45-9
Cat. No. B2868412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
CAS1448134-45-9
Molecular FormulaC20H20BrN3O3
Molecular Weight430.302
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br
InChIInChI=1S/C20H20BrN3O3/c1-26-15-5-4-13-11-18(23-17(13)12-15)20(25)24-9-6-14(7-10-24)27-19-16(21)3-2-8-22-19/h2-5,8,11-12,14,23H,6-7,9-10H2,1H3
InChIKeyJVUUIPGUKYURIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Assessment of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone (CAS 1448134-45-9): Chemical Identity and Sourcing Baseline


The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone (CAS 1448134-45-9) is a synthetic organic molecule characterized by a 6-methoxyindole core linked via a methanone bridge to a piperidine ring bearing a 3-bromopyridin-2-yloxy substituent [1]. It is listed in PubChem under CID 71799505 with a molecular formula of C₂₀H₂₀BrN₃O₃ and a molecular weight of 430.3 g/mol [1]. The compound falls within the broad class of piperidinyl-indole derivatives, a scaffold that has been explored in patent literature for targets such as complement factor B and Toll-like receptors [2]. However, no peer-reviewed publications or public bioassay data specifically quantifying the activity of this exact compound against a defined molecular target were identified in primary research literature at the time of this analysis.

Why Simple Piperidinyl-Indole Analogues Cannot Substitute for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone in Targeted Research


Generic substitution within the piperidinyl-indole class carries substantial risk because even conservative structural modifications—alteration of the indole substitution pattern, the nature of the heteroaryloxy group on the piperidine, or the methanone linker geometry—can profoundly shift target-binding profiles, selectivity, and physicochemical properties [1]. Patent disclosures of related scaffolds demonstrate that the presence and position of a halogen on the pyridine ring is critical for potency against specific targets such as complement factor B, where bromo-substituted analogues often exhibit distinct structure-activity relationships compared to chloro, fluoro, or unsubstituted congeners [1]. Without compound-specific quantitative activity data for CAS 1448134-45-9, any assumption of functional interchangeability with a close structural analogue is scientifically unsupported and could invalidate experimental results.

Quantitative Differentiation Evidence for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone: Comparator-Based Analysis


Structural Uniqueness Among Piperidinyl-Indole Complement Factor B Inhibitor Patents

The compound embodies a specific substitution pattern—6-methoxy on the indole and a 3-bromopyridin-2-yloxy group on the piperidine—that is distinct from the exemplified compounds in the Novartis complement factor B inhibitor patent EP3299365A1 [1]. In the patent, the most potent disclosed analogues typically carry a 5-methoxy or 5-fluoro substitution on the indole and varied heteroaryl groups on the piperidine. The 6-methoxy regioisomer is not among the specifically exemplified active compounds, suggesting that the 6-methoxy substitution pattern has not been experimentally validated within this patent series. No head-to-head potency data for this compound versus the patent-exemplified analogues is publicly available.

Complement factor B inhibition Piperidinyl-indole Structure-activity relationship

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile

The target compound has a computed XLogP3-AA of 4.0, a single hydrogen bond donor, and four hydrogen bond acceptors [1]. An analogous compound where the 3-bromopyridin-2-yloxy group is replaced by a thiophen-3-yl group on the piperidine (CAS not specified; structure reported as (6-methoxy-1H-indol-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone) is predicted to have a lower computed logP and altered hydrogen-bonding capacity due to the absence of the pyridine nitrogen and bromine atom . While no experimental logP or solubility data are available for either compound, the computed difference in XLogP3-AA—estimated at approximately 0.5–1.0 log units lower for the thiophene analogue based on fragment-based calculations—indicates that the bromopyridyloxy group imparts higher lipophilicity, which may influence membrane permeability and non-specific binding.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Application Scenarios for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone Based on Verified Evidence


Exploratory Complement Factor B Probe with Non-Canonical Indole Substitution

Given its structural divergence from the 5-substituted indole exemplars in patent EP3299365A1, this compound may serve as a probe to interrogate whether the 6-methoxy substitution pattern on the indole core can be accommodated by the complement factor B binding site [1]. Researchers can use it to expand the SAR landscape beyond the patent's exemplified space.

Physicochemical Comparator in Permeability and Solubility Assays

The compound's computed XLogP3-AA of 4.0, combined with one H-bond donor and four H-bond acceptors, places it in a borderline drug-like space [1]. It can be used as a moderately lipophilic benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when compared with less lipophilic piperidinyl-indole analogues.

Negative Control for 5-Methoxyindole-Based Inhibitors

If 5-methoxyindole derivatives exhibit strong activity against a target such as factor B, this 6-methoxy regioisomer can serve as a regioisomeric control to confirm that the 5-methoxy position is critical for activity. The absence of direct activity data for this compound makes it a candidate null-hypothesis control.

Quote Request

Request a Quote for (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.